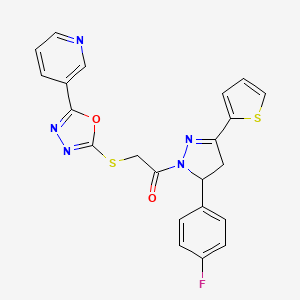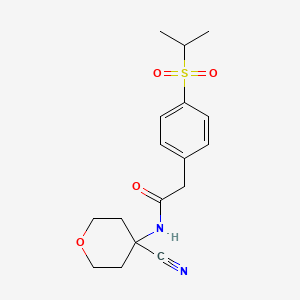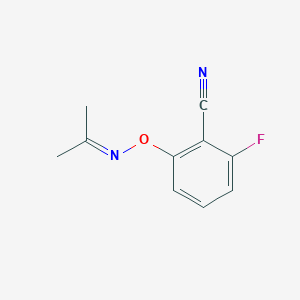
N-(4-(1H-pirazol-3-il)fenil)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring attached to a phenyl group, which is further connected to a pivalamide moiety. The unique structure of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide makes it an interesting subject for various scientific research applications.
Aplicaciones Científicas De Investigación
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Análisis Bioquímico
Biochemical Properties
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide, have been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This interaction can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
Cellular Effects
The effects of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression. These temporal effects are important considerations for both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can induce toxic or adverse effects, including hepatotoxicity or neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide.
Transport and Distribution
The transport and distribution of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence the distribution and bioavailability of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide in the body.
Subcellular Localization
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can influence the interactions of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide with biomolecules and its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and pivalamide groups. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The phenyl group can be introduced through electrophilic aromatic substitution reactions, and the pivalamide group can be attached using amide bond formation techniques.
Industrial Production Methods
Industrial production of N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(1H-pyrazol-3-yl)phenyl)acetamide
- N-(4-(1H-pyrazol-3-yl)phenyl)benzamide
- N-(4-(1H-pyrazol-3-yl)phenyl)propionamide
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide is unique due to its specific structural features, such as the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. The pivalamide group can enhance the compound’s stability and solubility, making it a valuable candidate for various applications.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-6-4-10(5-7-11)12-8-9-15-17-12/h4-9H,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFJARXRKUQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2594435.png)

![ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2594440.png)
![4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2594442.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2594446.png)




![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2594455.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2594458.png)
